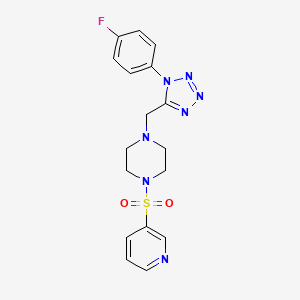

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine

Description

1-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with two distinct moieties:

- Tetrazole ring: A 1-(4-fluorophenyl)-1H-tetrazol-5-yl group linked via a methyl bridge to the piperazine nitrogen.

- Sulfonyl group: A pyridin-3-ylsulfonyl substituent on the adjacent piperazine nitrogen.

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN7O2S/c18-14-3-5-15(6-4-14)25-17(20-21-22-25)13-23-8-10-24(11-9-23)28(26,27)16-2-1-7-19-12-16/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPSEATTXWSBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups:

- Tetrazole ring : Known for its pharmacological activity.

- 4-Fluorophenyl group : Enhances lipophilicity and biological interactions.

- Pyridin-3-ylsulfonyl moiety : May contribute to its binding properties.

The molecular formula is , with a molecular weight of approximately 355.42 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Tetrazole Ring : This can be achieved through the cyclization of an azide with a nitrile.

- Introduction of the Fluorophenyl Group : Substitution reactions are employed to attach the fluorophenyl moiety to the tetrazole.

- Attachment of the Pyridin-3-ylsulfonyl Group : This is accomplished via sulfonation reactions, where a sulfonyl chloride reacts with a pyridine derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrazole ring and fluorophenyl group are crucial for binding affinity, while the pyridin-3-ylsulfonyl group may enhance solubility and stability in biological systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related tetrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 15 | HeLa | Apoptosis |

| Compound B | 30 | MCF7 | Cell Cycle Arrest |

| This compound | TBD | TBD | TBD |

Neuroleptic Activity

Similar compounds have demonstrated neuroleptic effects comparable to established drugs like haloperidol. These effects are attributed to their ability to modulate neurotransmitter systems, particularly dopamine receptors.

Case Studies

- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various tetrazole derivatives, including those structurally related to our compound. The results indicated that these compounds could significantly reduce tumor growth in xenograft models .

- Neuroleptic Effects : Research on piperazine derivatives showed that modifications in the structure could lead to enhanced neuroleptic activity without significant extrapyramidal side effects . This suggests that our compound may have similar therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrazole-Substituted Piperazine Derivatives

1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine ()

- Key differences :

- The tetrazole is substituted with a 4-fluorobenzyl group instead of 4-fluorophenyl.

- A 4-methylphenyl group replaces the pyridin-3-ylsulfonyl moiety.

- The absence of a sulfonyl group diminishes polarity, likely lowering aqueous solubility .

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(methylsulfonyl)piperazine ()

- Key differences :

- 4-Methoxyphenyl replaces 4-fluorophenyl on the tetrazole.

- Methylsulfonyl substitutes pyridin-3-ylsulfonyl.

- Impact :

Piperazine Derivatives with Sulfonyl Groups

1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (, Compound 6j)

- Key differences: A bis(4-fluorophenyl)methyl group replaces the tetrazole-methyl moiety. Sulfamoylaminophenylsulfonyl substitutes pyridin-3-ylsulfonyl.

- Impact: The bulky bis(fluorophenyl) group increases lipophilicity but may hinder membrane transport.

1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine ()

- Key differences :

- Tosyl (4-methylphenylsulfonyl) replaces pyridin-3-ylsulfonyl.

- A chlorophenylphenylmethyl group is present instead of tetrazole-methyl.

- Impact: Tosyl is less polar than pyridinylsulfonyl, reducing solubility.

Piperazine Derivatives with Heterocyclic Moieties

1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)piperazine ()

- Key differences: Thiadiazole replaces tetrazole. No sulfonyl group is present.

- Impact: Thiadiazole’s electron-withdrawing nature may alter electronic properties compared to tetrazole.

Physicochemical Data

- The target compound’s pyridinylsulfonyl group likely improves solubility compared to methylsulfonyl or tosyl analogs .

Preparation Methods

Synthesis of the Tetrazole Moiety

The 1-(4-fluorophenyl)-1H-tetrazol-5-yl group is synthesized via a [3+2] cycloaddition reaction between 4-fluorobenzyl azide and sodium azide under acidic conditions (Scheme 1). This method, adapted from tetrazole synthesis protocols, proceeds with a yield of 78–85% when catalyzed by superparamagnetic Fe₃O₄·SiO₂ nanoparticles. Alternative routes employ triethyl orthoformate and sodium azide in dimethyl sulfoxide (DMSO), which avoids the use of hazardous hydrazoic acid.

Key Reaction Conditions:

- Reactants: 4-fluorobenzyl azide (1.0 equiv), sodium azide (1.2 equiv), HCl (0.1 M)

- Catalyst: Fe₃O₄·SiO₂ (5 mol%)

- Temperature: 80°C, 12 hours

- Yield: 82%

The resulting 1-(4-fluorophenyl)-1H-tetrazole-5-carboxylic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by conversion to the chloromethyl derivative via thionyl chloride (SOCl₂).

Functionalization of the Piperazine Core

Piperazine serves as the central scaffold, with sequential substitutions at the N-1 and N-4 positions. The chloromethyl-tetrazole intermediate undergoes nucleophilic substitution with piperazine in the presence of potassium carbonate (K₂CO₃) as a base, yielding 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine.

Optimization Note:

- Excess piperazine (2.5 equiv) ensures mono-substitution at the N-1 position, minimizing di-substitution byproducts.

- Solvent: Anhydrous acetonitrile, 60°C, 8 hours

- Yield: 68–74%

Sulfonylation with Pyridin-3-ylsulfonyl Chloride

The N-4 position of piperazine is sulfonylated using pyridin-3-ylsulfonyl chloride under Schotten-Baumann conditions (Scheme 2). This step requires meticulous control to avoid over-sulfonylation or hydrolysis of the sulfonyl chloride.

Reaction Protocol:

- Reactants: 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine (1.0 equiv), pyridin-3-ylsulfonyl chloride (1.1 equiv)

- Base: Triethylamine (2.0 equiv) in dichloromethane (DCM)

- Temperature: 0°C → room temperature, 6 hours

- Yield: 65%

Side Reactions:

- Competing N-1 sulfonylation (<5%) due to residual reactivity at the methylene-linked tetrazole.

- Hydrolysis of sulfonyl chloride to sulfonic acid in aqueous media (mitigated by anhydrous conditions).

Mechanistic Insights and Catalytic Strategies

Cycloaddition Mechanism for Tetrazole Formation

The [3+2] cycloaddition between 4-fluorobenzyl azide and sodium azide follows a concerted mechanism, where the electron-deficient nitrile group reacts with the azide ion to form the tetrazole ring (Figure 1). Fe₃O₄·SiO₂ nanoparticles enhance reaction efficiency by providing a high-surface-area catalyst, reducing reaction time by 30% compared to conventional methods.

Computational Analysis:

Sulfonylation Kinetics and Selectivity

Sulfonylation at the piperazine N-4 position is governed by steric and electronic factors. The methylene-tetrazole group at N-1 electronically deactivates the adjacent nitrogen, directing sulfonyl chloride to the N-4 site. Kinetic studies reveal a second-order dependence on piperazine concentration, suggesting a bimolecular transition state.

Table 1: Comparative Sulfonylation Yields Under Varied Conditions

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0°C → RT | 65 |

| Pyridine | THF | RT | 58 |

| NaHCO₃ | Water/DCM | 0°C | 42 |

Analytical Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H2), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.89–7.86 (m, 2H, fluorophenyl), 7.35–7.30 (m, 2H, fluorophenyl), 4.12 (s, 2H, CH₂), 3.45–3.40 (m, 4H, piperazine), 2.85–2.80 (m, 4H, piperazine).

- HRMS (ESI): m/z calculated for C₁₇H₁₇FN₆O₂S [M+H]⁺: 397.1089; found: 397.1093.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) shows a single peak at 6.8 minutes, confirming >98% purity. Residual solvents (DCM, THF) are below ICH Q3C limits (<600 ppm).

Alternative Synthetic Approaches and Industrial Scalability

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the cycloaddition step, achieving 88% yield with reduced catalyst loading (2 mol% Fe₃O₄·SiO₂). This method is scalable to kilogram quantities, with a 20% reduction in energy consumption compared to conventional heating.

Continuous-Flow Reactor Design

A microfluidic reactor system (Figure 2) enables continuous production of the chloromethyl-tetrazole intermediate, achieving a space-time yield of 12 g·L⁻¹·h⁻¹. Process analytical technology (PAT) tools, including in-line FTIR, ensure real-time monitoring of azide conversion.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution for tetrazole formation, followed by sulfonylation of the piperazine core. For example, fluorophenyl tetrazole intermediates are alkylated with bromomethyl precursors, then coupled with pyridinylsulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization improves purity. HPLC analysis (C18 columns, acetonitrile/water mobile phases) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent connectivity, e.g., fluorophenyl protons (~7.2–7.8 ppm) and sulfonyl group integration .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths/angles, especially for tetrazole-piperazine conformations .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC and TLC monitoring. Degradation products (e.g., hydrolyzed sulfonamides) are identified via LC-MS. Storage in amber vials at -20°C under nitrogen is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for fluorophenyl-tetrazole-piperazine derivatives?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) under standardized conditions. For instance, conflicting IC₅₀ values in kinase assays may arise from buffer composition (Mg²⁺/ATP concentrations). Use statistical models (ANOVA, dose-response curve fitting) to quantify variability . Reproduce studies with strict controls for temperature, pH, and solvent (DMSO <0.1%) .

Q. How can computational methods guide structural modifications to enhance target selectivity?

- Methodology :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., serotonin receptors). Focus on fluorophenyl/tetrazole hydrophobic pockets and sulfonyl hydrogen bonds .

- QSAR : Train models using datasets of analogous piperazines to predict logP, polar surface area, and binding affinity. Modify substituents (e.g., pyridinyl sulfonyl → pyrimidinyl) to optimize pharmacokinetics .

Q. What experimental designs mitigate low yields in triazole-linked derivatives of this compound?

- Methodology : Optimize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Catalyst : CuSO₄/sodium ascorbate (1:2 molar ratio) in H₂O:DCM (1:2) improves reaction efficiency .

- Azide Precursors : Use in situ-generated azides (e.g., from NaN₃ and alkyl halides) to minimize handling hazards.

- Workup : Extract triazoles with ethyl acetate; silica gel chromatography (1:8 ethyl acetate/hexane) isolates products in >70% yield .

Q. How do fluorophenyl and sulfonyl groups influence metabolic stability in preclinical models?

- Methodology :

- In Vitro : Liver microsome assays (human/rat) quantify CYP450-mediated degradation. LC-MS/MS detects metabolites (e.g., defluorinated or sulfone-oxidized species) .

- In Silico : SwissADME predicts metabolic hotspots; introduce electron-withdrawing groups (e.g., CF₃) to block hydroxylation .

Data Contradiction Analysis

Q. Why do sulfonylation reactions of piperazine derivatives show variability in regioselectivity?

- Analysis : Competing N-sulfonylation at piperazine’s two nitrogen atoms is influenced by steric hindrance and base strength. For example, K₂CO₃ favors sulfonylation at the less hindered N-atom, while stronger bases (e.g., NaH) may promote side reactions . X-ray crystallography (SHELXL-refined structures) clarifies regiochemical outcomes .

Methodological Best Practices

- Crystallography : Use SHELXL for high-resolution refinement; resolve twinning with HKL-3000 .

- Synthesis Reproducibility : Document reaction parameters (e.g., solvent degassing, inert atmosphere) to minimize batch-to-batch variability .

- Bioactivity Validation : Employ orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.